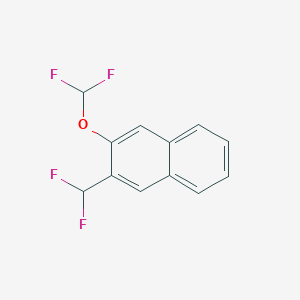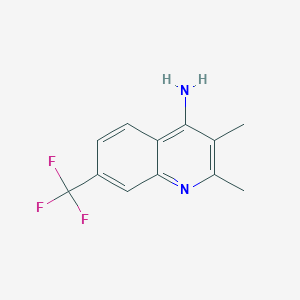
2,3-Dimethyl-7-(trifluoromethyl)quinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethyl-7-(trifluoromethyl)quinolin-4-amine is a chemical compound with the molecular formula C12H11F3N2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-7-(trifluoromethyl)quinolin-4-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
化学反応の分析
Types of Reactions
2,3-Dimethyl-7-(trifluoromethyl)quinolin-4-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce a variety of substituted quinoline compounds .
科学的研究の応用
2,3-Dimethyl-7-(trifluoromethyl)quinolin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, such as anticancer properties.
Industry: It is used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2,3-Dimethyl-7-(trifluoromethyl)quinolin-4-amine involves its interaction with molecular targets such as microtubules. It acts as a microtubule-targeted agent, disrupting the normal function of microtubules, which are essential for cell division. This disruption can lead to cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
- 2-Methyl-7-(trifluoromethyl)quinolin-4-amine
- 2,3-Dimethyl-6-(trifluoromethyl)quinolin-4-amine
- 2,3-Dimethyl-7-(trifluoromethyl)quinolin-4-ol
Uniqueness
2,3-Dimethyl-7-(trifluoromethyl)quinolin-4-amine is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications .
特性
分子式 |
C12H11F3N2 |
|---|---|
分子量 |
240.22 g/mol |
IUPAC名 |
2,3-dimethyl-7-(trifluoromethyl)quinolin-4-amine |
InChI |
InChI=1S/C12H11F3N2/c1-6-7(2)17-10-5-8(12(13,14)15)3-4-9(10)11(6)16/h3-5H,1-2H3,(H2,16,17) |
InChIキー |
JYFJEQQGGIIBDW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C2C=C(C=CC2=C1N)C(F)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 6-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11867065.png)
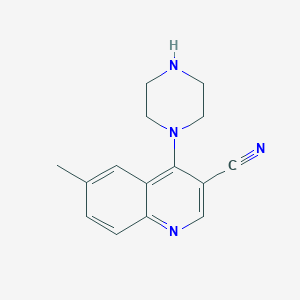
![N-(3-{[tert-Butyl(dimethyl)silyl]oxy}-2-oxopropyl)acetamide](/img/structure/B11867076.png)




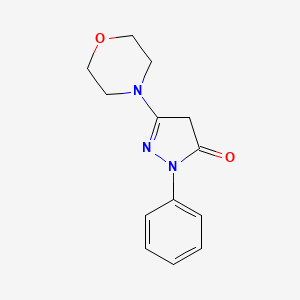
![7-Hydroxy-8-methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one](/img/structure/B11867111.png)
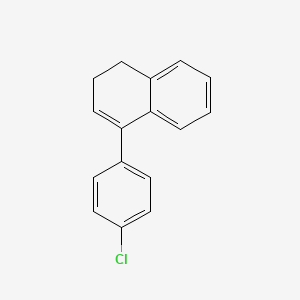
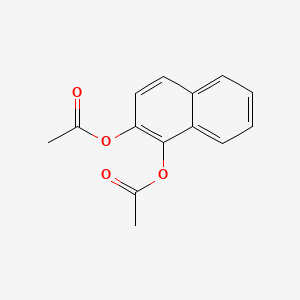
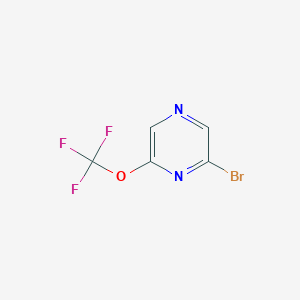
![1-Isopropylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B11867134.png)
